molecular formula C11H12N4O B1384318 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 1030458-88-8

6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B1384318
CAS No.: 1030458-88-8
M. Wt: 216.24 g/mol
InChI Key: OJZAQIXZSCJIOM-UHFFFAOYSA-N
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Description

6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of an amino group at the 6th position and a 3-methylphenylamino group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3-methylphenylamine and 2,4-dichloropyrimidine.

    Nucleophilic Substitution: The 3-methylphenylamine undergoes nucleophilic substitution with 2,4-dichloropyrimidine to form 2-chloro-4-(3-methylphenylamino)pyrimidine.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A simpler analog with similar biological activities.

    4-amino-2-methylpyrimidine: Another analog with potential medicinal applications.

    6-amino-2-phenylpyrimidin-4(3H)-one: A structurally related compound with different substituents.

Uniqueness

6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one is unique due to the presence of the 3-methylphenylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacophore and differentiates it from other aminopyrimidine derivatives.

Biological Activity

6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the aminopyrimidine class. Its unique structure, characterized by an amino group at the 6th position and a 3-methylphenylamino group at the 2nd position of the pyrimidine ring, suggests potential biological activities that are currently under investigation.

The synthesis of this compound typically involves nucleophilic substitution reactions, starting from intermediates such as 3-methylphenylamine and 2,4-dichloropyrimidine. The process includes:

  • Nucleophilic Substitution : The reaction of 3-methylphenylamine with 2,4-dichloropyrimidine to form an intermediate.
  • Amination : The introduction of an amino group at the 6th position through amination reactions.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing their signaling pathways.
  • DNA Interaction : It has the potential to intercalate into DNA, thereby affecting replication and transcription processes.

Pharmacological Applications

Research indicates that this compound has significant potential in medicinal chemistry, particularly for:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against various pathogens.
  • Anticancer Properties : Its structural features make it a candidate for further exploration in cancer treatment.

Case Studies and Research Findings

Recent studies have evaluated the compound's effectiveness against specific biological targets. For instance, a study on multi-target ligands demonstrated that similar pyrimidine derivatives exhibited IC50 values in the micromolar range against key enzymes and receptors .

Table 1: Biological Activity Data

CompoundTargetIC50 (µM)K i (nM)
This compoundPDE10A5.0-
Similar Pyrimidine DerivativeA1R2.434
Similar Pyrimidine DerivativeA2AR10.0294

These findings indicate that while the compound shows promise as a multi-target ligand, further optimization is necessary to enhance its selectivity and potency.

Similar Compounds

  • 2-Aminopyrimidine : A simpler analog with comparable biological activities.
  • 4-Amino-2-methylpyrimidine : Another derivative with potential medicinal applications.
  • 6-Amino-2-phenylpyrimidin-4(3H)-one : A structurally related compound with different substituents.

Uniqueness and Advantages

The presence of the 3-methylphenylamino group distinguishes this compound from others in its class, potentially enhancing its pharmacological profile and making it a valuable candidate for drug development.

Properties

IUPAC Name

4-amino-2-(3-methylanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZAQIXZSCJIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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